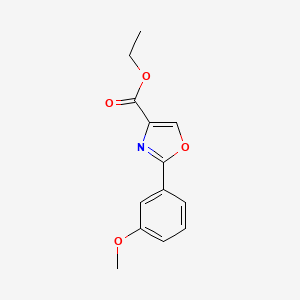

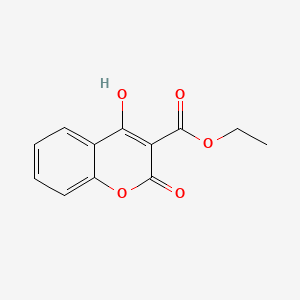

ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

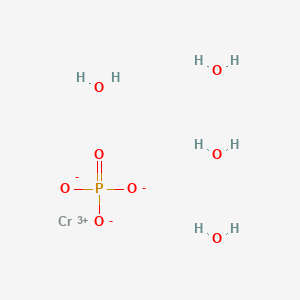

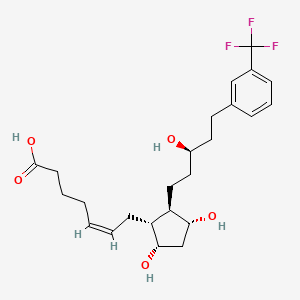

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as 3-carboethoxy(coumarin) or ethyl 2-oxo-2H-chromene-3-carboxylate in IUPAC system, is a compound with the linear formula C12H10O5 . It has a molecular weight of 234.21 . This compound belongs to the class of organic compounds known as 7-hydroxycoumarins .

Synthesis Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Another main reaction product, besides salicylaldehyde azine, was identified as malono-hydrazide . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Molecular Structure Analysis

The structure of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate has been characterized by FT-IR, NMR, MS and X-ray crystal diffraction . The NMR Spectra were scanned in DMSO-d6 on a Jeol NMR spectrophotometer operating at 400 MHz for 1H and 100 MHz for 13C .

Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported . In the last two decades, some articles have claimed that this reaction afforded exclusively hydrazide 2 and they have reported the use of this hydrazide 2 as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Aplicaciones Científicas De Investigación

Anticancer Activity

2H/4H-chromene compounds, including ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, have shown promising anticancer activity . They have been used in the development of new drug candidates for cancer treatment .

Anticonvulsant Activity

These compounds have also demonstrated anticonvulsant activity . This makes them potential candidates for the development of new treatments for conditions like epilepsy .

Antimicrobial Activity

The antimicrobial activity of 2H/4H-chromene compounds has been noted in several studies . This suggests they could be used in the development of new antimicrobial agents .

Anticholinesterase Activity

2H/4H-chromene compounds have shown anticholinesterase activity . This means they could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antidiabetic Activities

These compounds have also demonstrated antidiabetic activities . This suggests they could be used in the development of new treatments for diabetes .

Antituberculosis Activity

2H/4H-chromene compounds have shown antituberculosis activity . This indicates their potential use in the development of new antituberculosis drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that in acidic anhydrous media, certain chromenes can react intramolecularly . This could potentially be a part of the compound’s interaction with its targets.

Result of Action

As this compound is provided to early discovery researchers , it’s likely that its effects are being studied in various experimental contexts.

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGGBDBRGYOOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171245 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1821-20-1 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1821-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

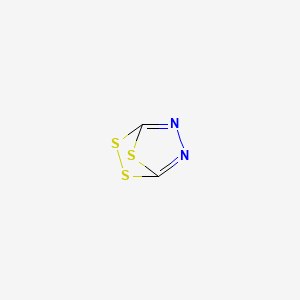

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)